RCL L336904
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Overview
Description
3,3’-Di{4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl}-4,4’-dioxo-2,2’-dithioxo-5,5’-bis[1,3-thiazolidin-5-ylidene] is a complex organic compound featuring multiple heterocyclic rings, including thiadiazole and thiazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Di{4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl}-4,4’-dioxo-2,2’-dithioxo-5,5’-bis[1,3-thiazolidin-5-ylidene] typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of Thiadiazole Ring: This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide under controlled conditions.
Formation of Thiazolidine Ring: This involves the cyclization of appropriate intermediates, often using Lewis acid catalysts.
Coupling Reactions: The final step involves coupling the thiadiazole and thiazolidine intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,3’-Di{4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl}-4,4’-dioxo-2,2’-dithioxo-5,5’-bis[1,3-thiazolidin-5-ylidene] can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or amines .
Scientific Research Applications
3,3’-Di{4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl}-4,4’-dioxo-2,2’-dithioxo-5,5’-bis[1,3-thiazolidin-5-ylidene] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: The compound is explored for its use in catalysis and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 3,3’-Di{4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl}-4,4’-dioxo-2,2’-dithioxo-5,5’-bis[1,3-thiazolidin-5-ylidene] involves its interaction with specific molecular targets. The thiadiazole and thiazolidine rings are known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to antimicrobial or anticancer effects by disrupting essential biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Thiazolidine Derivatives: Compounds with thiazolidine rings are also known for their antimicrobial and anti-inflammatory properties.
Uniqueness
3,3’-Di{4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl}-4,4’-dioxo-2,2’-dithioxo-5,5’-bis[1,3-thiazolidin-5-ylidene] is unique due to its combination of multiple heterocyclic rings, which may confer enhanced biological activity and specificity compared to simpler analogs .
Properties
Molecular Formula |
C20H20N8O4S6 |
---|---|
Molecular Weight |
628.8g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-5-[3-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
InChI |
InChI=1S/C20H20N8O4S6/c1-9-23-25-17(35-9)21-11(29)5-3-7-27-15(31)13(37-19(27)33)14-16(32)28(20(34)38-14)8-4-6-12(30)22-18-26-24-10(2)36-18/h3-8H2,1-2H3,(H,21,25,29)(H,22,26,30)/b14-13+ |
InChI Key |
FEKVNOAJUGTZDL-BUHFOSPRSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)CCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=NN=C(S4)C)SC2=S |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)CCCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=NN=C(S4)C)/SC2=S |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=NN=C(S4)C)SC2=S |
Origin of Product |
United States |
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